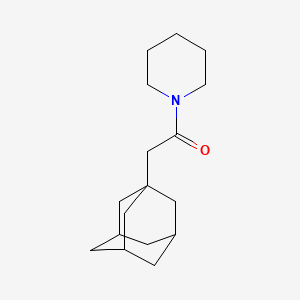

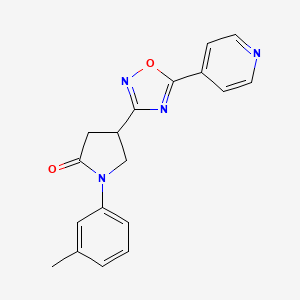

![molecular formula C17H18BrNO5S B2505214 Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate CAS No. 383148-23-0](/img/structure/B2505214.png)

Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate is a compound that can be categorized within the family of organic molecules that contain both sulfonylamino and propanoate groups. The presence of a 4-bromophenyl and a 4-methoxyphenyl group suggests that this compound could be of interest in the synthesis of biologically active molecules or as an intermediate in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related 3-(phenylsulfonimidoyl)propanoate derivatives has been explored, with a focus on the imination of sulfoxide precursors. A successful strategy involved the use of O-(mesitylsulfonyl)hydroxylamine (MSH) followed by in situ coupling with a N-Boc-protected amino acid, leading to pseudo-dipeptides with interesting conformational properties . Although the specific compound is not directly mentioned, the synthetic methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of such compounds is expected to exhibit intramolecular hydrogen bonding, as evidenced by the conformational properties observed in similar pseudo-dipeptides in solution . The presence of the sulfonylamino group could facilitate such interactions, potentially affecting the compound's reactivity and physical properties.

Chemical Reactions Analysis

While the specific chemical reactions of Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate are not detailed, related compounds have been synthesized and their reactivity studied. For instance, aromatic methylenedioxy compounds with electron-withdrawing groups have been shown to undergo regioselective cleavage reactions with sodium methoxide-thiols, leading to various biologically active phenothiazine analogues . This suggests that the bromophenyl and methoxyphenyl groups in the compound of interest could also participate in similar regioselective reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the methoxy group could confer increased solubility in organic solvents, while the bromophenyl group could make the compound amenable to further functionalization through palladium-catalyzed cross-coupling reactions. The sulfonylamino group could affect the acidity and stability of the molecule. However, specific data on the physical and chemical properties of Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate is not provided in the papers .

Applications De Recherche Scientifique

Bromophenol Derivatives in Marine Algae

Research by Zhao et al. (2004) identified several bromophenol derivatives, including those related to Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate, isolated from the red alga Rhodomela confervoides. These compounds were evaluated for activity against human cancer cell lines and microorganisms but found to be inactive, suggesting their potential for further exploration in other biological applications Zhao et al..

Synthesis and Derivative Analysis

Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, a derivative of the subject compound, demonstrating the feasibility of creating similar compounds with potential pharmaceutical or chemical applications Tan Bin.

Investigation of Synthetic Routes

Tye and Skinner (2002) explored the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives, which are structurally related to Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate. This research contributes to understanding the synthesis methods and potential applications of such derivatives Tye & Skinner.

Potential as a Cancer Biomarker

Zheng et al. (2004) studied compounds structurally similar to Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate for their potential as cancer biomarkers using PET imaging in breast cancer models. This research indicates possible future applications in medical imaging and cancer diagnosis Zheng et al..

Radical Scavenging Activity

Li et al. (2012) discovered nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, showing potent scavenging activity against radicals. These findings suggest the potential of such compounds, including Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate, in antioxidant applications Li et al..

Propriétés

IUPAC Name |

methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO5S/c1-23-14-7-9-15(10-8-14)25(21,22)19-16(11-17(20)24-2)12-3-5-13(18)6-4-12/h3-10,16,19H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITDPCIMDZLCNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OC)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

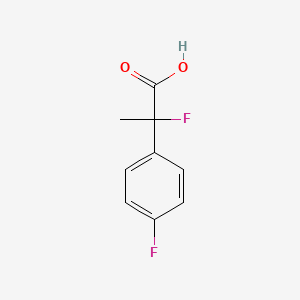

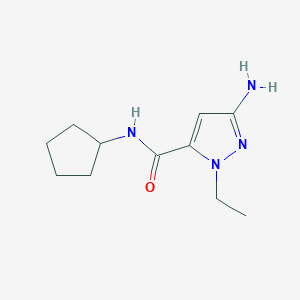

![8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2505131.png)

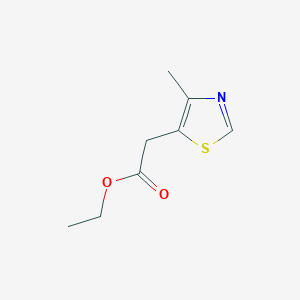

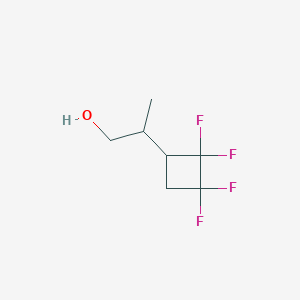

![(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one](/img/structure/B2505134.png)

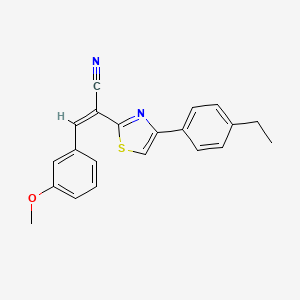

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide](/img/structure/B2505138.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2505150.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)